

An In-depth Technical Guide to 2-Bromocyclopentane-1,3-dione

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Compound of Interest

Compound Name: **2-Bromocyclopentane-1,3-dione**

Cat. No.: **B086840**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of **2-Bromocyclopentane-1,3-dione**, a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data and methodologies to support their work.

Chemical and Physical Properties

2-Bromocyclopentane-1,3-dione is a halogenated cyclic dione. Its physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	2-bromocyclopentane-1,3-dione	[1]
CAS Number	14203-24-8	[1] [2]
Molecular Formula	C ₅ H ₅ BrO ₂	[1] [2]
Molecular Weight	177.00 g/mol	[1]
Melting Point	197-199 °C (decomposes)	[2] [3]
Boiling Point	259.0 ± 40.0 °C (Predicted)	[3]
Density	1.842 ± 0.06 g/cm ³ (Predicted)	[3]
InChI Key	ROZCQYLERXSSBBC-UHFFFAOYSA-N	[1]
SMILES	C1CC(=O)C(C1=O)Br	[1]

Spectral Data

The following tables summarize the available spectral data for **2-Bromocyclopentane-1,3-dione**. It is important to note that experimental NMR data is not readily available in the public domain; therefore, predicted values are provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
¹ H NMR	~4.5	Singlet
~2.5	Singlet	
¹³ C NMR	~195	C=O
~50	CH-Br	
~35	CH ₂	

Note: Predicted values are based on standard chemical shift tables and may vary from experimental results.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for **2-Bromocyclopentane-1,3-dione**.[\[1\]](#)[\[4\]](#) Key characteristic peaks are expected in the following regions:

Wavenumber (cm ⁻¹)	Functional Group
1700-1750	C=O (Ketone) stretch
2850-3000	C-H (alkane) stretch
500-700	C-Br stretch

Mass Spectrometry (MS)

The Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST database indicates the following major peaks:

m/z	Interpretation
176	[M] ⁺ (with ⁷⁹ Br)
178	[M] ⁺ (with ⁸¹ Br)
69	[C ₄ H ₅ O] ⁺

Experimental Protocols

A detailed experimental protocol for the synthesis of **2-Bromocyclopentane-1,3-dione** is not explicitly available in the reviewed literature. However, a representative procedure can be extrapolated from general knowledge of the bromination of β -dicarbonyl compounds.

Synthesis of 2-Bromocyclopentane-1,3-dione

Objective: To synthesize **2-Bromocyclopentane-1,3-dione** via the bromination of cyclopentane-1,3-dione.

Materials:

- Cyclopentane-1,3-dione
- Bromine (Br_2)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

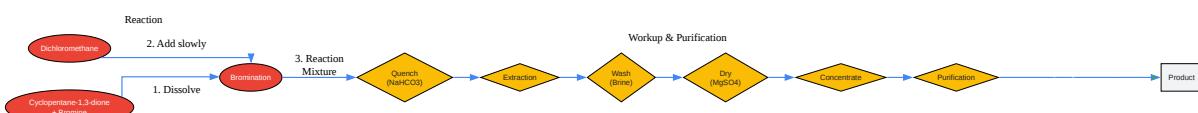
- **Dissolution:** Dissolve cyclopentane-1,3-dione (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in dichloromethane from a dropping funnel over a period of 30 minutes with continuous stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the bromine color disappears.

- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by recrystallization or column chromatography to yield **2-Bromocyclopentane-1,3-dione**.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Bromocyclopentane-1,3-dione**.



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Caption: Workflow for the synthesis of **2-Bromocyclopentane-1,3-dione**.

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References

- 1. 2-Bromocyclopentane-1,3-dione | C5H5BrO2 | CID 600689 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-1,3-Cyclopentanedione | CAS#:14203-24-8 | Chemsoc [chemsrc.com]
- 4. spectrabase.com [spectrabase.com]
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